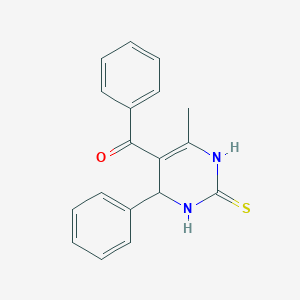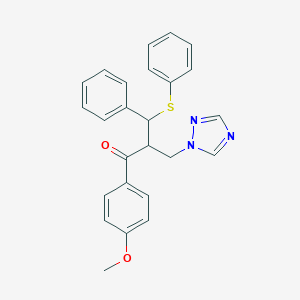
N-(3,5-ditert-butylphenyl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,5-Di-tert-butylbenzaldehyde” is an organic building block . It has been used in the synthesis of various compounds, including 5-p-pyridyl-15-(3,5-di-tert-butylphenyl)porphyrin via condensation reaction with 4-pyridinecarboxaldehyde and 2,2′-dipyrrylmethane .
Synthesis Analysis
The synthesis of β, -Linked Cyclic Porphyrin Trimer (CP3) and Tetramer (CP4) involves a compound with 3,5-di-tert-butylphenyl groups .
Molecular Structure Analysis
The molecular structure of compounds with 3,5-di-tert-butylphenyl groups can be highly distorted . For example, the compound “5,15-Bis(3,5-di-tert-butylphenyl)-10-(phenylethynyl)-20-(trimethylsilylethynyl)porphyrin” displays a highly unsymmetric molecular entity involving three different substituents on the meso-positions .
Chemical Reactions Analysis
The compound “N-amino-N-(3,5-ditert-butylphenyl)carbamic acid tert-butyl” has been studied for its inhibitory action as a sterically hindered phenolic antioxidant . The compound “(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone” was prepared simply and rapidly in 86% isolated yield by means of an oxidative functionalization reaction of an aldehyde with pyrazole .
Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with 3,5-di-tert-butylphenyl groups can vary significantly depending on their chemical structure and oxidation conditions .
Scientific Research Applications
Protecting Group for Kinetic Stabilization
The 3,5-di-tert-butylphenyl group has been used for kinetic stabilization. It has been used in the preparation and characterization of a stabilized 2,6-naphthoquinone derivative . This application is particularly useful in the field of organic chemistry where protecting groups are often used to prevent certain reactions from occurring during synthesis .
Photoconversion of N-Substituted Amides
This compound has been studied using optical spectroscopy, stationary, and nanosecond laser photolysis for the conversion of N-substituted amides of salicylic acid . The study showed that free phenolic groups of amides undergo photolysis, leading to the formation of a triplet state and phenoxyl radicals .
Antioxidant Properties
The compound has been shown to effectively inhibit the oxidation of methyl oleate, initiated by UV irradiation . The inhibitory effect of the compound is associated with the possibility of direct interaction of phenols with free radicals (antiradical activity) .
Redox Non-Innocent Ligand
The compound is a well-known redox non-innocent ligand, which has a potentially tetradentate coordination mode and five different protonation states . Its electrochemical behavior allows five separated oxidation states .
Mechanism of Action
Mode of Action
Similar compounds with a 3,5-di-tert-butylphenyl group have been used for kinetic stabilization and the isolation of stabilized derivatives
Biochemical Pathways
Compounds with similar structures have been associated with various biochemical pathways, including redox reactions .
Pharmacokinetics
Similar compounds, such as octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, have been used as polymer stabilizers due to their low volatility, suggesting potential bioavailability considerations .
Result of Action
Similar compounds have been studied for their potential effects in various applications, including as antioxidants and in energy and electron transfer reactions .
Action Environment
Similar compounds have been noted for their stability under high temperatures, suggesting potential environmental considerations .
Safety and Hazards
Future Directions
The future directions of research involving compounds with 3,5-di-tert-butylphenyl groups could involve further exploration of their potential applications in various fields . For example, the compound “(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone” was synthesized as part of research into the development of dynamic materials presenting self-healing features .
properties
IUPAC Name |
N-(3,5-ditert-butylphenyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2S/c1-15-9-8-10-19(11-15)25(23,24)22-18-13-16(20(2,3)4)12-17(14-18)21(5,6)7/h8-14,22H,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMVYHAVSHZMDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-ditert-butylphenyl)-3-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-N'-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]urea](/img/structure/B492510.png)
![N-(4-methoxyphenyl)-N'-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]urea](/img/structure/B492511.png)
![1-Benzyl-3-(10,10-dimethyl-3,3-dioxido-3-thia-4-azatricyclo[5.2.1.0~1,5~]dec-4-yl)-4-(2-phenylvinyl)-2-azetidinone](/img/structure/B492517.png)
![4-methyl-N-(3-methylphenyl)-N-[1-(3-methylphenyl)-4-oxo-3-phenoxy-2-azetidinyl]benzenesulfonamide](/img/structure/B492518.png)
![N-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-4-oxo-3-phenoxy-2-azetidinyl]-2-phenoxyacetamide](/img/structure/B492520.png)
![N-(3-methylphenyl)-N-[1-(3-methylphenyl)-4-oxo-3-phenoxy-2-azetidinyl]-2-phenoxyacetamide](/img/structure/B492521.png)
![1-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl]-3-phenoxy-4-(2-phenylvinyl)-2-azetidinone](/img/structure/B492522.png)

![4-[4-(4-Tert-butylbenzyl)-1-piperazinyl]-7-chloroquinoline](/img/structure/B492525.png)
![3-(4-methylphenyl)-3-[(4-methylphenyl)sulfanyl]-1-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)-1-propanone](/img/structure/B492526.png)
![O-(2-chlorophenyl) O-ethyl [2-(1,3-benzoxazol-2-yl)hydrazino]carbothioylamidothiophosphate](/img/structure/B492527.png)
![ethyl 1'-benzyl-2-(2,2-diphenylacetyl)spiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,4'-piperidine]-3'-carboxylate](/img/structure/B492528.png)
![S-{3-[(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)sulfanyl]propyl} O,O-dipropyl dithiophosphate](/img/structure/B492529.png)
